molecular formula C10H15BrClN B15238396 (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

Cat. No.: B15238396
M. Wt: 264.59 g/mol
InChI Key: LRWRZKDESKEZIB-PPHPATTJSA-N
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Description

(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that features a bromine atom and a methyl group attached to a phenyl ring. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activity and utility as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL typically involves the following steps:

    Bromination: The starting material, 3-methylphenylpropane, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.

    Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine synthesis process, which may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkyl group.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield an alkylamine.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINE: The free amine form without the hydrochloride salt.

    (S)-1-(4-CHLORO-3-METHYLPHENYL)PROPAN-1-AMINEHCL: A similar compound with a chlorine atom instead of bromine.

    (S)-1-(4-BROMO-3-ETHYLPHENYL)PROPAN-1-AMINEHCL: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL lies in its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

LRWRZKDESKEZIB-PPHPATTJSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)Br)C)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)C)N.Cl

Origin of Product

United States

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